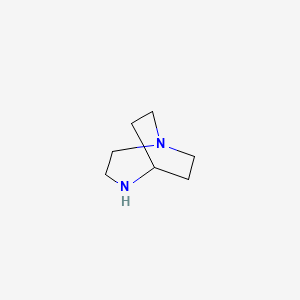

![molecular formula C7H14N2 B1297267 1,4-Diazabicyclo[3.2.2]nonane CAS No. 283-38-5](/img/structure/B1297267.png)

1,4-Diazabicyclo[3.2.2]nonane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-diazabicyclo[3.2.2]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-4-9-5-2-7(1)8-3-6-9/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKNACDCUAFDHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327968 | |

| Record name | 1,4-diazabicyclo[3.2.2]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

283-38-5 | |

| Record name | 1,4-diazabicyclo[3.2.2]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Diazabicyclo[3.2.2]nonane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1,4-Diazabicyclo[3.2.2]nonane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 1,4-Diazabicyclo[3.2.2]nonane, a key building block in medicinal chemistry. This document consolidates available physicochemical data, details relevant experimental methodologies, and illustrates its application in the synthesis of therapeutic agents.

Core Physicochemical Properties

This compound is a bicyclic diamine that serves as a crucial scaffold in the development of various therapeutic agents, most notably as a key component of ligands targeting the α7 nicotinic acetylcholine receptor (nAChR).[1][2] Its unique structural and electronic properties, particularly its basicity, influence its reactivity and pharmacokinetic profile in drug candidates.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound. It is important to note that while a predicted pKa value is available, experimentally determined values from peer-reviewed literature are not readily accessible. The aqueous solubility data is based on a single reported value.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₂ | [3] |

| Molecular Weight | 126.20 g/mol | [3][4] |

| CAS Number | 283-38-5 | [3][4] |

| Predicted pKa | 11.00 ± 0.20 | [5] |

| Aqueous Solubility (25 °C) | 317 g/L | [5] |

| Boiling Point | 77-79 °C | [6] |

| Melting Point | 58 °C | [7] |

Experimental Protocols

Precise determination of the physicochemical properties of a compound is fundamental in drug discovery and development. Below are detailed methodologies for the experimental determination of pKa and aqueous solubility, which are critical for understanding the behavior of this compound in biological systems.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard and accurate method for determining the acid dissociation constant (pKa) of a substance.[8][9][10]

Principle: The pKa is the pH at which a compound is 50% ionized. For a basic compound like this compound, this is determined by titrating a solution of the compound with a strong acid and monitoring the change in pH. The pKa can be determined from the inflection point of the resulting titration curve.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of this compound of known concentration (e.g., 1 mM) in deionized water.

-

Prepare a standardized solution of a strong acid, typically 0.1 M Hydrochloric Acid (HCl).

-

Prepare a standardized solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH), for back-titration if necessary.

-

A solution of a background electrolyte (e.g., 0.15 M KCl) is used to maintain constant ionic strength.[8]

-

-

Titration Procedure:

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Place a known volume (e.g., 20 mL) of the this compound solution into a thermostatted vessel maintained at a constant temperature (e.g., 25 °C).

-

If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 1.8-2.0) with the 0.1 M HCl solution.[8]

-

Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.

-

After each addition, allow the pH to stabilize before recording the value and the total volume of titrant added.

-

Continue the titration until the pH reaches a plateau in the basic region (e.g., pH 12-12.5).[8]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest part of the curve.

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant to more accurately determine the equivalence point.

-

Determination of Aqueous Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[11][12][13]

Principle: An excess amount of the solid compound is agitated in a specific solvent (in this case, water) for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.

Methodology:

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials containing a known volume of purified water (or a relevant aqueous buffer). The excess solid ensures that a saturated solution is formed.

-

-

Equilibration:

-

Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. For thermodynamic solubility, this is typically 24 to 72 hours.[11]

-

-

Phase Separation:

-

After equilibration, the undissolved solid must be separated from the saturated solution. This can be achieved by:

-

Centrifugation: Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Filtration: Filter the suspension through a low-binding filter (e.g., a 0.22 µm syringe filter) to remove any solid particles.

-

-

-

Quantification:

-

Carefully collect an aliquot of the clear supernatant or filtrate.

-

Determine the concentration of this compound in the aliquot using a suitable analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

-

Gas Chromatography (GC) if the compound is sufficiently volatile.

-

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

Application in Drug Development: Synthesis of α7 nAChR Agonists

This compound is a cornerstone in the synthesis of potent and selective α7 nAChR agonists, which are being investigated for the treatment of cognitive deficits in neurological and psychiatric disorders.[1][2] A common synthetic route involves the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[14][15]

Caption: Synthetic pathway for α7 nAChR agonists via Buchwald-Hartwig amination.

References

- 1. Design, synthesis and biological evaluation of 1,4-Diazobicylco[3.2.2]nonane derivatives as α7-Nicotinic acetylcholine receptor PET/CT imaging agents and agonists for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,4-Diazabicyclo(3.2.2)nonane | C7H14N2 | CID 398407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound [myskinrecipes.com]

- 7. This compound | 283-38-5 | FD07111 [biosynth.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. enamine.net [enamine.net]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. grokipedia.com [grokipedia.com]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical Structure and Bonding of 1,4-Diazabicyclo[3.2.2]nonane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, bonding characteristics, and synthesis of 1,4-diazabicyclo[3.2.2]nonane. It also explores its significance as a key structural motif in the development of therapeutic agents, particularly those targeting the α7 nicotinic acetylcholine receptor.

Core Chemical Structure

This compound is a saturated bicyclic amine with the chemical formula C₇H₁₄N₂.[1] Its structure consists of a nine-membered ring system containing two nitrogen atoms at positions 1 and 4. This arrangement is formed by three bridges connecting the two bridgehead nitrogen atoms: two two-carbon bridges (ethylene) and one three-carbon bridge (propylene). This bicyclic system imparts significant conformational rigidity to the molecule.

The systematic IUPAC name for this compound is this compound.[2] It is a foundational structure for a variety of functionalized molecules used in medicinal chemistry.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄N₂ | [1] |

| Molar Mass | 126.20 g/mol | [1] |

| CAS Number | 283-38-5 | [1] |

| IUPAC Name | This compound | [2] |

| SMILES | C1CN2CCC1NCC2 | [3] |

| InChIKey | XJKNACDCUAFDHD-UHFFFAOYSA-N | [3] |

Molecular Geometry and Bonding

The bicyclic nature of this compound fixes the piperazine ring, which forms part of the structure, into a strained conformation. Both nitrogen atoms are tertiary amines, possessing lone pairs of electrons that are available for hydrogen bonding or coordination.

The bonding within the hydrocarbon bridges consists of standard sp³-hybridized carbon-carbon and carbon-hydrogen single bonds. The C-N bonds are also single bonds, and the geometry around the nitrogen atoms is trigonal pyramidal, as expected for tertiary amines.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of this compound and its derivatives.

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment | Reference |

| ¹H | DMSO | 3.96 | br. t | 1H, bridgehead C-H | [5] |

| ¹H | DMSO | 3.54 | m | 4H, -NCH₂- | [5] |

| ¹H | DMSO | 3.43 | m | 4H, -NCH₂- | [5] |

| ¹H | DMSO | 3.31 | m | 2H, -NCH₂- | [5] |

| ¹H | DMSO | 2.19 | m | 2H, central CH₂ of C3 bridge | [5] |

| ¹³C | DMSO | 50.1 | - | -NCH₂- | [5] |

| ¹³C | DMSO | 46.9 | - | -NCH₂- | [5] |

| ¹³C | DMSO | 44.8 | - | -NCH₂- | [5] |

| ¹³C | DMSO | 37.3 | - | Bridgehead C | [5] |

| ¹³C | DMSO | 19.8 | - | Central CH₂ of C3 bridge | [5] |

Note: Assignments are based on data from a tosylate salt of the parent compound and may show slight variations from the free base.

Experimental Protocols

The synthesis of this compound can be achieved through various routes. A common method involves the reduction of a bicyclic lactam, which is itself formed via a Beckmann rearrangement of a suitable precursor like quinuclidin-3-one.[6]

A multi-step synthesis culminating in the deprotection of a protected precursor is a well-documented method. The final debenzylation step is detailed below based on a patented procedure.[5]

Objective: To prepare this compound from its N-benzyl protected precursor.

Materials:

-

N-benzyl-1,4-diazabicyclo[3.2.2]nonane

-

Methanol

-

Palladium hydroxide catalyst (20% on carbon)

-

Hydrogen gas supply (Parr apparatus or similar)

-

Celite™ (for filtration)

-

Isopropanol (for characterization purposes)

-

Toluene sulfonic acid (for salt formation for characterization)

Procedure:

-

A solution of N-benzyl-1,4-diazabicyclo[3.2.2]nonane (e.g., 0.5 g, 2.3 mmol) is prepared in methanol.

-

To this solution, palladium hydroxide catalyst (e.g., 0.1 g) is added.

-

The mixture is placed in a Parr hydrogenation apparatus under 50 psi of hydrogen pressure.

-

The reaction is heated to 65°C and hydrogenated for 18 hours. A catalyst recharge may be necessary during this period to ensure the reaction goes to completion.

-

After the reaction is complete, the mixture is cooled and filtered through a pad of Celite™ to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude product as an oil. This material is often of sufficient purity for subsequent reactions.

-

For Characterization: The resulting oil can be dissolved in isopropanol and treated with a solution of toluene sulfonic acid in isopropanol to precipitate the tosylate salt, which can be collected by filtration and analyzed.[5]

Visualization of Synthesis Workflow and Biological Role

The following diagram illustrates a typical workflow for the synthesis and structural confirmation of this compound.

Caption: General workflow for synthesis and characterization.

The this compound scaffold is a privileged structure in the design of agonists for the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel involved in cognitive processes.[7][8] Derivatives act as agonists, binding to the receptor and inducing a conformational change that opens the ion channel.

Caption: Agonist binding to α7 nAChR and subsequent signaling.

Applications in Drug Development

The rigid structure of this compound makes it an excellent scaffold for positioning functional groups in a well-defined spatial orientation. This property is crucial for achieving high-affinity and selective binding to biological targets. Its primary application has been in the development of selective α7 nAChR agonists.[9]

-

Cognitive Disorders: Compounds like SSR180711 and others incorporating this bicyclic amine have been investigated for treating cognitive deficits associated with schizophrenia and Alzheimer's disease.[4][8]

-

Silent Agonism: The scaffold is also featured in "silent agonists," which bind to the orthosteric site of the α7 nAChR and induce receptor desensitization. This mechanism is being explored for its potential anti-inflammatory effects.[10][11]

The protonatable nitrogen atom within the structure allows for the formation of a cationic center, which is often a key pharmacophoric feature for interaction with the ligand-binding domain of nicotinic receptors.[10] The structure-activity relationship (SAR) studies of various derivatives have demonstrated that modifications to the aromatic portions attached to the bicyclic core can fine-tune potency and selectivity.[9]

References

- 1. scbt.com [scbt.com]

- 2. 1,4-Diazabicyclo(3.2.2)nonane | C7H14N2 | CID 398407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C7H14N2) [pubchemlite.lcsb.uni.lu]

- 4. upcommons.upc.edu [upcommons.upc.edu]

- 5. EP0366301A2 - Preparation of 1,4-diazabicyclo [3.2.2]nonane - Google Patents [patents.google.com]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease [openmedicinalchemistryjournal.com]

- 9. Synthesis and SAR studies of this compound phenyl carbamates--subtype selective, high affinity alpha7 nicotinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. air.unimi.it [air.unimi.it]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1,4-Diazabicyclo[3.2.2]nonane and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 1,4-diazabicyclo[3.2.2]nonane and its derivatives. This bicyclic diamine core is a key pharmacophore in a variety of biologically active compounds, notably as ligands for nicotinic acetylcholine receptors (nAChRs). This document details established synthetic protocols, presents quantitative data for comparative analysis, and illustrates the key signaling pathways modulated by these compounds.

Synthesis of the this compound Core

The synthesis of the parent this compound is a multi-step process, with a common route involving the formation and subsequent cyclization of a 1,4-diazepine intermediate. The following sections detail a widely cited synthetic approach.

Synthesis of Intermediates

A key strategy for constructing the this compound framework involves the initial reaction of ethylenediamine with diethyl glutaconate to form diethyl 3-(2-aminoethylamino)pentanedioate. This intermediate is then cyclized to a 1,4-diazepan-5-one derivative. Subsequent modifications and a second cyclization event lead to the desired bicyclic structure.

Cyclization to the Bicyclic Core

The final ring closure to form the this compound core is typically achieved through an intramolecular cyclization. This can be facilitated by the use of a suitable base.

Synthesis of this compound Derivatives

The majority of biologically active derivatives are synthesized by functionalizing the secondary amine of the this compound core. The most common modifications involve N-acylation and N-arylation.

N-Acyl Derivatives

N-acylation is a straightforward method to introduce a wide range of functional groups. This is typically achieved by reacting this compound with an appropriate acyl chloride or carboxylic acid anhydride in the presence of a base.

N-Aryl Derivatives

N-arylation introduces aromatic moieties to the bicyclic core, which can significantly influence the pharmacological properties of the resulting compound. A common method for this transformation is the Buchwald-Hartwig amination, which utilizes a palladium catalyst.

Quantitative Data Summary

The following tables summarize quantitative data from various reported syntheses to allow for easy comparison of different synthetic strategies.

| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | Ethylenediamine, Diethyl glutaconate | Room temperature, neat | Diethyl 3-(2-aminoethylamino)pentanedioate | 100 | [1] |

| 2 | Diethyl 3-(2-aminoethylamino)pentanedioate | 1. Tri-n-butyltin trifluoromethanesulfonate, THF, reflux; 2. Benzoyl chloride, triethylamine, DMAP | Ethyl 1-benzoyl-4-(2-ethoxycarbonylethyl)-1,4-diazepan-5-one | 78 | [1] |

| 3 | Ethyl 1-benzoyl-4-(2-ethoxycarbonylethyl)-1,4-diazepan-5-one | 1. LiAlH4, THF; 2. Benzoyl chloride | 1-Benzoyl-4-(3-hydroxypropyl)-1,4-diazepane | Not Reported | [1] |

| 4 | 1-Benzoyl-4-(3-hydroxypropyl)-1,4-diazepane | 1. Mesyl chloride, triethylamine; 2. NaH, THF | 1-Benzoyl-1,4-diazabicyclo[3.2.2]nonane | Not Reported | [1] |

| 5 | 1-Benzoyl-1,4-diazabicyclo[3.2.2]nonane | H2, Pd(OH)2/C, Methanol | This compound | Not Reported | [1] |

Experimental Protocols

General Procedure for the Synthesis of this compound

Step 1: Synthesis of Diethyl 3-(2-aminoethylamino)pentanedioate To ethylenediamine (0.107 mol) at room temperature under a nitrogen atmosphere, diethyl glutaconate (0.0107 mol) is added dropwise over 5 minutes. The mixture is stirred at room temperature for 15 minutes and then evaporated in vacuo to yield the product.[1]

Step 2: Synthesis of Ethyl 1-benzoyl-4-(2-ethoxycarbonylethyl)-1,4-diazepan-5-one The crude product from Step 1 (0.034 mol) is dissolved in anhydrous THF (185 ml) and cooled to 0°C. A solution of tri-n-butyltin trifluoromethanesulfonate (0.034 mol) in anhydrous THF (50 ml) is added. The reaction mixture is heated under reflux for 18 hours. After cooling to 0°C, triethylamine (0.068 mol), N,N-dimethylaminopyridine (0.0068 mol), and benzoyl chloride (0.068 mol) are added. The slurry is stirred for 2.5 hours while warming to room temperature. The reaction mixture is then worked up to isolate the product.[1]

Subsequent Steps: The subsequent reduction, mesylation, and cyclization steps are carried out using standard procedures as described in the referenced patent literature.[1] The final deprotection via hydrogenation yields the target this compound.[1]

General Procedure for N-Acylation of this compound

To a solution of this compound dihydrochloride in dry dimethylformamide, cesium carbonate is added, followed by the desired carbonyl chloride. The reaction mixture is stirred at room temperature until completion. The product is then isolated and purified by standard methods.[2]

General Procedure for N-Arylation of this compound

A mixture of the aryl halide, this compound, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., rac-BINAP), and a base (e.g., Cs2CO3) in an inert solvent (e.g., toluene) is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, filtered, and the product is isolated and purified by chromatography.

Signaling Pathways and Biological Activity

Derivatives of this compound are potent and selective ligands for nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. Activation of these receptors is linked to various downstream signaling cascades that play crucial roles in neuronal survival and inflammation.

α7 nAChR-Mediated Calcium Signaling

The binding of a this compound derivative to the α7 nAChR, a ligand-gated ion channel, leads to a conformational change that opens the channel. This allows for the influx of cations, most notably Ca2+. The resulting increase in intracellular calcium concentration acts as a second messenger, triggering a cascade of downstream events.

Caption: α7 nAChR-mediated calcium influx.

PI3K/Akt Signaling Pathway

The influx of calcium initiated by α7 nAChR activation can lead to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival and proliferation and is implicated in the neuroprotective effects of α7 nAChR agonists.

Caption: PI3K/Akt signaling cascade.

JAK2/STAT3 Signaling Pathway

Another important pathway activated by α7 nAChR is the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This pathway is involved in mediating the anti-inflammatory effects of α7 nAChR activation.

Caption: JAK2/STAT3 signaling cascade.

Conclusion

The this compound scaffold is a valuable platform for the development of novel therapeutics, particularly those targeting nicotinic acetylcholine receptors. The synthetic routes outlined in this guide provide a solid foundation for the preparation of the core structure and its derivatives. The elucidation of the downstream signaling pathways associated with the biological targets of these compounds offers valuable insights for rational drug design and development. Further research into optimizing synthetic yields and exploring novel derivatization strategies will continue to enhance the therapeutic potential of this important class of molecules.

References

Spectroscopic Profile of 1,4-Diazabicyclo[3.2.2]nonane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Diazabicyclo[3.2.2]nonane, a key bicyclic amine scaffold of significant interest in medicinal chemistry and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in synthetic applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: NMR Spectroscopic Data for a this compound Derivative

| Nucleus | Chemical Shift (δ) ppm | Description |

| ¹³C | 138.7, 129.0, 128.4, 127.1 | Aromatic carbons from substituent |

| 62.9, 61.9 | Carbons adjacent to nitrogen and substituent | |

| 52.9, 51.8, 47.1, 46.9 | Bicyclic ring carbons adjacent to nitrogen | |

| 35.4, 33.8 | Bicyclic ring carbons | |

| ¹H | 7.26 (5H, m) | Aromatic protons from substituent |

| 3.78 (5H, m) | Protons on carbon adjacent to substituent | |

| 3.28 (1H, m) | Bridgehead proton | |

| 2.88 (6H, br m) | Protons on carbons adjacent to nitrogen | |

| 2.66 (1H, m) | Bicyclic ring proton | |

| 1.84 (3H, br m) | Bicyclic ring protons | |

| 1.47 (1H, m) | Bicyclic ring proton |

Note: The data presented is for a carbobenzyloxy-substituted derivative of this compound and should be used as a reference for the expected chemical shift regions of the core scaffold.

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of bicyclic amines like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the analyte and the desired chemical shift referencing.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion and resolution. Standard acquisition parameters for ¹H and ¹³C NMR are typically employed.

-

Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. For unambiguous signal assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C-N bond vibrations.

Table 2: Characteristic IR Absorption Bands for a this compound Derivative

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

| 3300 | N-H Stretch (secondary amine if present) | Medium-Weak |

| 2920 | C-H Stretch (aliphatic) | Strong |

| 1735 | C=O Stretch (from carbobenzyloxy group) | Strong |

| 1450 | C-H Bend (scissoring) | Medium |

| 1360 | C-H Bend (wagging/twisting) | Medium |

| 1240, 1050 | C-N Stretch | Medium-Strong |

Note: The data includes a carbonyl stretch from a substituent. For the parent compound, the spectrum would be simpler in the 1600-1800 cm⁻¹ region.

Experimental Protocol: IR Spectroscopy

The following protocol is suitable for acquiring the IR spectrum of a solid sample like this compound:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the finely ground powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the sample in a volatile organic solvent.

-

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.

-

-

Data Acquisition: Place the prepared sample (pellet or thin film) in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer (or the pure salt plate) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure. The molecular formula of this compound is C₇H₁₄N₂[1], with a monoisotopic mass of 126.1157 Da.

Table 3: Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Ion | Description |

| 127.1230 | [M+H]⁺ | Protonated molecular ion |

| 126.1157 | [M]⁺ | Molecular ion |

Note: The table shows the expected exact masses for the molecular ion and the protonated molecular ion. The actual mass spectrum will show peaks corresponding to these values and additional peaks from fragmentation.

Experimental Protocol: Mass Spectrometry

A general procedure for the mass spectrometric analysis of this compound is as follows:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Electrospray ionization (ESI) is a common and suitable soft ionization technique for this type of molecule, which will primarily generate the protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used, which would produce the molecular ion [M]⁺ and a more extensive fragmentation pattern.

-

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the molecular ion and its fragments.

-

Data Analysis: The resulting mass spectrum is a plot of relative intensity versus the mass-to-charge ratio (m/z). The peak with the highest m/z value often corresponds to the molecular ion or protonated molecular ion. The fragmentation pattern can be analyzed to deduce structural information.

Inter-technique Logical Workflow

The characterization of this compound relies on the synergistic use of these spectroscopic techniques. The logical workflow for a comprehensive analysis is depicted below.

Caption: Workflow for the spectroscopic characterization of this compound.

This diagram illustrates the logical flow from the synthesis and purification of the compound to its analysis by various spectroscopic techniques. The data from each method is then integrated to confirm the final structure. This systematic approach ensures a thorough and accurate characterization of this compound, providing a solid foundation for its application in research and development.

References

An In-depth Technical Guide to 1,4-Diazabicyclo[3.2.2]nonane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Diazabicyclo[3.2.2]nonane is a bicyclic diamine that has garnered significant interest in medicinal chemistry and materials science. Its rigid structure and basic properties make it a valuable scaffold for the development of novel therapeutic agents, particularly as a ligand for nicotinic acetylcholine receptors. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its role in modulating cellular signaling pathways.

Core Physical and Chemical Properties

This compound is a white to pale yellow waxy solid at room temperature. It is hygroscopic and air-sensitive, necessitating storage under an inert atmosphere. The compound is soluble in water and many organic solvents.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄N₂ | [1][2] |

| Molecular Weight | 126.20 g/mol | [1][2] |

| Melting Point | 58 °C | [3] |

| Boiling Point | 180 °C at 760 mmHg | [1][4] |

| pKa | 11.00 ± 0.20 (Predicted) | [5][6] |

| Appearance | Colorless to pale yellow waxy solid | [7] |

| Solubility | Soluble in water (317 g/L at 25 °C) |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 283-38-5 | [2][4] |

| PubChem CID | 398407 | [8][9] |

| InChI | InChI=1S/C7H14N2/c1-4-9-5-2-7(1)8-3-6-9/h7-8H,1-6H2 | [9] |

| InChIKey | XJKNACDCUAFDHD-UHFFFAOYSA-N | [9] |

| SMILES | C1CN2CCC1NCC2 | [9] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a Beckmann rearrangement of quinuclidin-3-one oxime, followed by reduction of the resulting lactam.[10][11]

Step 1: Oximation of Quinuclidin-3-one Hydrochloride

-

Dissolve quinuclidin-3-one hydrochloride in water.

-

Add hydroxylamine hydrochloride and sodium acetate.

-

Heat the mixture to 70°C for 1 hour.

-

Cool the reaction mixture and extract the oxime product.

Step 2: Beckmann Rearrangement

-

Add the quinuclidin-3-one oxime portionwise to preheated polyphosphoric acid at 130°C.

-

Stir the mixture at 130°C overnight.

-

Cool the reaction mixture and neutralize with a strong base (e.g., 10 M NaOH) to a pH of 12-13.

-

Extract the resulting lactam, 1,4-diazabicyclo[3.2.2]nonan-3-one, with a suitable solvent mixture (e.g., DCM/isopropanol).

-

Purify the lactam by silica gel column chromatography.

Step 3: Reduction of the Lactam

-

Suspend the purified 1,4-diazabicyclo[3.2.2]nonan-3-one in a dry, inert solvent such as tetrahydrofuran (THF) under an inert atmosphere.

-

Add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) in THF, dropwise at 0°C.

-

Allow the reaction to warm to room temperature and then reflux overnight.

-

Cool the reaction mixture and quench cautiously with water and aqueous NaOH.

-

Filter the resulting solid and concentrate the filtrate to obtain the crude product.

-

Due to its volatility, it is often converted to its dihydrochloride salt for easier handling by treatment with hydrochloric acid in dioxane.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Expected signals will appear in the aliphatic region, and their splitting patterns will be indicative of the bicyclic structure. For the dihydrochloride salt in DMSO-d₆, characteristic proton signals have been reported.[12]

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The number of signals will correspond to the number of chemically non-equivalent carbon atoms in the molecule.

2.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a Nujol mull can be prepared.[13]

-

Analysis: Acquire the IR spectrum. Characteristic peaks for N-H and C-N stretching vibrations are expected.

2.2.3. Mass Spectrometry (MS)

-

Technique: Electron Ionization (EI) mass spectrometry is commonly used.

-

Analysis: The mass spectrum will show the molecular ion peak (M⁺) at m/z = 126. The fragmentation pattern will be characteristic of the bicyclic amine structure, with potential losses of alkyl and amino fragments.[3][14]

Role in Signaling Pathways: α7 Nicotinic Acetylcholine Receptor Modulation

This compound and its derivatives are potent ligands for the α7 nicotinic acetylcholine receptor (α7-nAChR).[7][15] The α7-nAChR is a ligand-gated ion channel that plays a crucial role in various physiological processes, including neurotransmission and inflammation.

Activation of the α7-nAChR by agonists, including derivatives of this compound, leads to an influx of cations, primarily Ca²⁺. This influx triggers a cascade of downstream signaling events. One of the key pathways activated is the JAK2-STAT3 pathway, which is involved in anti-inflammatory and anti-apoptotic responses.[16] Additionally, α7-nAChR activation can inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammation. The cholinergic anti-inflammatory pathway, which involves the vagus nerve and the α7-nAChR on immune cells like macrophages, is a critical mechanism for regulating systemic inflammation.[1][5]

Applications in Drug Development and Research

The unique structural and chemical properties of this compound make it a valuable building block in drug discovery. Its derivatives have been extensively investigated as:

-

α7-nAChR Agonists and Partial Agonists: For the treatment of cognitive deficits in neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[16]

-

Radioligands for PET Imaging: Radiolabeled derivatives of this compound are used as probes to visualize and quantify α7-nAChRs in the brain, aiding in the diagnosis and understanding of various CNS disorders.[7]

-

Anti-inflammatory Agents: By modulating the cholinergic anti-inflammatory pathway, these compounds have potential therapeutic applications in inflammatory diseases.[1][5]

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It should be handled with appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection. It is also hygroscopic and air-sensitive, so it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a versatile and important molecule in modern chemical and pharmaceutical research. Its well-defined structure provides a rigid scaffold for the design of potent and selective ligands for biological targets, most notably the α7 nicotinic acetylcholine receptor. The information provided in this guide serves as a comprehensive resource for researchers and scientists working with this compound, facilitating its synthesis, characterization, and application in the development of novel therapeutics and research tools.

References

- 1. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. α7 nicotinic acetylcholine receptor signaling inhibits inflammasome activation by preventing mitochondrial DNA release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Derivatives of dibenzothiophene for PET imaging of α7-Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP0366301A2 - Preparation of 1,4-diazabicyclo [3.2.2]nonane - Google Patents [patents.google.com]

- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 9. air.unimi.it [air.unimi.it]

- 10. eng.uc.edu [eng.uc.edu]

- 11. pubs.aip.org [pubs.aip.org]

- 12. researchgate.net [researchgate.net]

- 13. air.unimi.it [air.unimi.it]

- 14. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 1,4-Diazabicyclo[3.2.2]nonane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Diazabicyclo[3.2.2]nonane, a versatile bicyclic diamine with significant applications in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, synthesis protocols, and its crucial role as a scaffold in drug discovery, particularly as a modulator of nicotinic acetylcholine receptors.

Chemical Identity and Nomenclature

This compound is a saturated heterocyclic organic compound. Its rigid, bridged bicyclic structure is a key feature influencing its chemical reactivity and utility as a building block in the synthesis of complex molecules.

-

CAS Number : 283-38-5[1]

-

IUPAC Name : this compound[2]

-

Molecular Formula : C₇H₁₄N₂[1]

-

Synonyms : 1,4-diazabicyclo(3.2.2)nonane, 1,4-Diazobicylco[3.2.2]nonane[2]

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 126.20 g/mol | [1][2] |

| Appearance | Waxy Solid | [3] |

| Boiling Point | 180.0 ± 8.0 °C at 760 mmHg | [4] |

| Melting Point | 58 °C | [5] |

| Density | 1.0 ± 0.1 g/cm³ | [4] |

| Flash Point | 62.2 ± 10.7 °C | |

| Solubility | Soluble in water | |

| pKa (predicted) | 10.5 ± 0.2 |

Safety Information: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] Appropriate personal protective equipment should be used when handling this compound.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process. The following protocol is a representative example based on patented synthetic routes.

Experimental Protocol: Synthesis of this compound

This synthesis involves the formation of a piperazine derivative followed by a Dieckmann cyclization and subsequent reduction.

Step 1: Synthesis of a Protected Piperazine Intermediate

A detailed, multi-step synthesis is outlined in patent literature, starting from commercially available reagents to construct the core bicyclic structure.[6] One common approach involves the reaction of a protected piperazine with a suitable bifunctional reagent to form the seven-membered ring.

Step 2: Ring Closure via Dieckmann Cyclization

The diester intermediate is subjected to a Dieckmann cyclization using a strong base, such as sodium hexamethyldisilazide (NaHMDS), to form the bicyclic β-ketoester.[7]

Step 3: Decarboxylation and Reduction

The resulting β-ketoester is then hydrolyzed and decarboxylated. The final step involves the reduction of the amide/lactam functionalities, often using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF, to yield this compound.[8]

Purification: The final product is typically purified by distillation or crystallization. For characterization, techniques such as NMR and mass spectrometry are employed.[6]

Applications in Drug Development and Catalysis

The rigid structure of this compound makes it an attractive scaffold in drug design. Its primary application is in the development of ligands for nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.

Role as an α7 Nicotinic Acetylcholine Receptor Agonist

Derivatives of this compound have been extensively investigated as potent and selective agonists of the α7 nAChR.[9] This receptor is a ligand-gated ion channel that plays a significant role in cognitive processes and inflammation.[9][10]

Signaling Pathway of α7 nAChR

The activation of the α7 nAChR by agonists, including derivatives of this compound, triggers a signaling cascade known as the cholinergic anti-inflammatory pathway. This pathway is crucial for regulating the immune response.

Application in Catalysis: Buchwald-Hartwig Amination

This compound and its derivatives are also employed as ligands in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction is a powerful tool for the formation of carbon-nitrogen bonds, which are prevalent in pharmaceuticals and other organic materials.[11]

Experimental Workflow: Buchwald-Hartwig Amination

The following diagram illustrates a typical workflow for a Buchwald-Hartwig amination reaction where a diamine ligand like this compound could be utilized.

Conclusion

This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its unique structural features and reactivity have led to its successful application in the synthesis of novel therapeutic agents, particularly those targeting the α7 nicotinic acetylcholine receptor. The synthetic protocols and applications detailed in this guide underscore its importance for researchers and professionals in the field of drug development and beyond.

References

- 1. scbt.com [scbt.com]

- 2. 1,4-Diazabicyclo(3.2.2)nonane | C7H14N2 | CID 398407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. EP0366301A2 - Preparation of 1,4-diazabicyclo [3.2.2]nonane - Google Patents [patents.google.com]

- 6. connectsci.au [connectsci.au]

- 7. air.unimi.it [air.unimi.it]

- 8. Alpha7 nicotinic acetylcholine receptor: A link between inflammation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Derivatives of dibenzothiophene for PET imaging of α7-Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Thermal Stability and Reactivity of 1,4-Diazabicyclo[3.2.2]nonane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Diazabicyclo[3.2.2]nonane is a bicyclic diamine with a unique bridged structure that imparts distinct chemical properties, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its thermal stability and reactivity profile, supported by key physical data and detailed experimental protocols for its analysis. Understanding these characteristics is crucial for its safe handling, storage, and effective application in research and development.

Introduction

This compound, a saturated heterocyclic compound, is of significant interest due to its rigid, bicyclic structure. This framework provides a defined spatial orientation of its two tertiary amine functionalities, influencing its basicity, nucleophilicity, and coordination properties. Its structural analogue, 1,4-diazabicyclo[2.2.2]octane (DABCO), is a well-known catalyst and reagent, and by extension, this compound is explored for similar and novel applications. This document serves as a technical resource, consolidating available data on its thermal behavior and chemical reactivity.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are fundamental for its handling and for the design of experimental procedures.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄N₂ | --INVALID-LINK-- |

| Molecular Weight | 126.20 g/mol | --INVALID-LINK-- |

| Melting Point | 58 °C | --INVALID-LINK-- |

| Boiling Point | 180 °C (at 760 mmHg) | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Colorless to yellow solid | --INVALID-LINK-- |

| Solubility | Soluble in water (317 g/L at 25 °C) | --INVALID-LINK-- |

| pKa | 11.00 ± 0.20 (Predicted) | --INVALID-LINK-- |

Thermal Stability

This compound is reported to be stable under recommended storage conditions. However, at elevated temperatures, it will undergo thermal decomposition.

Thermal Decomposition

Upon heating, this compound is expected to decompose, releasing hazardous gases and vapors. The primary decomposition products are likely to include:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Nitrogen oxides (NOx)

Hypothetical Thermal Analysis Data

Based on its physical properties and the behavior of similar bicyclic amines, a hypothetical summary of expected thermal analysis data is presented below. This serves as a guideline for researchers performing thermal characterization.

| Analysis | Parameter | Expected Observation |

| DSC | Melting Endotherm | Onset around 58 °C |

| TGA | Onset of Decomposition | Above 180 °C |

| TGA | Major Weight Loss | Corresponds to the volatilization and subsequent decomposition of the compound. |

Reactivity

As a bicyclic diamine, the reactivity of this compound is characterized by the nucleophilicity and basicity of its tertiary amine groups. It is known to be incompatible with strong oxidizing agents and strong acids. The compound is also noted to be sensitive to air and moisture.

Reactivity with Acids

Due to the presence of two basic nitrogen atoms, this compound will react exothermically with strong acids to form the corresponding ammonium salts. This is a typical acid-base neutralization reaction.

Reactivity with Oxidizing Agents

Contact with strong oxidizing agents can lead to vigorous and potentially hazardous reactions. The nitrogen atoms are susceptible to oxidation, which can lead to the formation of N-oxides or potentially ring-opening and decomposition products, depending on the strength of the oxidizing agent and reaction conditions.

Other Reactivities

The lone pairs on the nitrogen atoms make this compound a good nucleophile and a ligand for metal coordination. It can participate in various organic reactions, such as nucleophilic substitution and as a catalyst in certain transformations. It is also reported to be hygroscopic and air-sensitive, necessitating storage under an inert atmosphere.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the thermal stability and reactivity of this compound.

Thermal Analysis

Objective: To determine the melting point and observe any other phase transitions.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Aluminum or hermetically sealed sample pans and lids

-

Analytical balance (±0.01 mg)

Procedure:

-

Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).

-

Accurately weigh 3-5 mg of this compound into a sample pan.

-

Hermetically seal the pan to prevent volatilization before melting.

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Equilibrate the sample at 25 °C.

-

Heat the sample from 25 °C to 200 °C at a constant heating rate of 10 °C/min.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting thermogram to determine the onset and peak temperature of the melting endotherm.

Objective: To determine the decomposition temperature and profile.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Alumina or platinum sample pans

-

Analytical balance (±0.01 mg)

Procedure:

-

Calibrate the TGA instrument for mass and temperature.

-

Accurately weigh 5-10 mg of this compound into a tared TGA sample pan.

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min.

-

Record the sample mass as a function of temperature.

-

Analyze the TGA curve to identify the onset temperature of decomposition and the percentage of mass loss at different stages.

Reactivity Studies

Objective: To observe the qualitative reactivity with a strong acid and formation of the corresponding salt.

Materials:

-

This compound

-

1 M Hydrochloric acid (HCl)

-

Deionized water

-

pH indicator paper or pH meter

-

Stir plate and magnetic stir bar

-

Beaker and graduated cylinder

Procedure:

-

Dissolve 126 mg (1 mmol) of this compound in 10 mL of deionized water in a beaker with a magnetic stir bar.

-

Measure the initial pH of the solution. It is expected to be basic.

-

Slowly add 1 M HCl dropwise to the stirring solution.

-

Monitor the temperature of the solution for any significant exotherm.

-

Continue adding the acid and periodically check the pH until the solution becomes acidic.

-

Observe any changes in the solution, such as precipitation of the salt.

-

The formation of the dihydrochloride salt can be confirmed by evaporation of the solvent and characterization of the resulting solid (e.g., by melting point or spectroscopy).

Objective: To assess the susceptibility to oxidation under mild conditions.

Materials:

-

This compound

-

30% Hydrogen peroxide (H₂O₂)

-

Methanol or another suitable solvent

-

Round-bottom flask

-

Stir plate and magnetic stir bar

-

Ice bath

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

Dissolve 126 mg (1 mmol) of this compound in 10 mL of methanol in a round-bottom flask with a magnetic stir bar.

-

Cool the flask in an ice bath.

-

Slowly add an equimolar amount of 30% H₂O₂ (approximately 0.11 mL, 1 mmol) dropwise to the cooled, stirring solution.

-

Allow the reaction to stir at room temperature and monitor its progress by TLC.

-

Spot the reaction mixture against the starting material on a silica gel TLC plate and elute with an appropriate solvent system (e.g., dichloromethane/methanol).

-

Visualize the spots (e.g., using iodine vapor or a suitable stain) to observe the consumption of the starting material and the formation of new, more polar products (indicative of oxidation, such as N-oxide formation).

Visualizations

Caption: Workflow for Thermal Stability Assessment.

Caption: Reactivity Profile Overview.

Conclusion

This compound is a thermally stable solid with a defined melting point and a boiling point that suggests it can be handled under standard laboratory conditions without decomposition. Its reactivity is primarily dictated by the basic and nucleophilic nature of its tertiary amine groups, leading to characteristic reactions with acids and susceptibility to oxidation. The provided experimental protocols offer a framework for the systematic evaluation of its thermal and chemical properties, which is essential for its safe and effective use in the development of new pharmaceuticals and advanced materials. Further research to generate and publish detailed thermal analysis data (TGA/DSC) would be a valuable contribution to the scientific community.

A Technical Guide to the Solubility of 1,4-Diazabicyclo[3.2.2]nonane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,4-Diazabicyclo[3.2.2]nonane, a bicyclic diamine of significant interest in medicinal chemistry and materials science. Due to the limited availability of precise quantitative solubility data in public literature, this document summarizes the known data, provides context through the analysis of a structurally similar compound, and details robust experimental protocols for determining solubility in your own laboratory settings.

Overview of this compound

This compound is a saturated heterocyclic organic compound with the chemical formula C₇H₁₄N₂. Its rigid, bicyclic structure and the presence of two tertiary amine groups define its chemical properties, including its basicity and potential as a ligand or catalyst. Understanding its solubility is critical for its application in drug design, synthesis, and formulation.

Quantitative Solubility Data

Precise, experimentally determined solubility data for this compound across a range of solvents is not extensively documented. However, one key data point has been identified.

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Reference |

| Water | 25 | 317 | 2.51 | [1] |

Molar solubility calculated based on a molar mass of 126.20 g/mol .

The high solubility in water is attributed to the ability of the two nitrogen atoms to form hydrogen bonds with water molecules.

Comparative Solubility Data: 1,4-Diazabicyclo[2.2.2]octane (DABCO)

To provide a broader perspective on the expected solubility of bicyclic diamines, the following table presents data for the structurally similar but smaller compound, 1,4-Diazabicyclo[2.2.2]octane (DABCO). While not a direct substitute, this data can offer valuable insights into potential solvent choices.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Reference |

| Water | 25 | 45 | [2] |

| Ethanol | 25 | 77 | [2] |

| Benzene | 25 | 51 | [2] |

| Acetone | 25 | 13 | [2] |

| Methyl Ethyl Ketone | 25 | 26.1 | [2] |

Qualitative Solubility and Solvent Selection

Based on its chemical structure and observations from synthetic procedures, this compound is expected to be soluble in a range of polar organic solvents. Solvents in which it has been used for synthesis, suggesting at least moderate solubility, include:

-

Methanol

-

Isopropanol

-

Tetrahydrofuran (THF)

-

Dichloromethane

-

Toluene

-

Dimethylformamide (DMF)

As a basic compound, its aqueous solubility is pH-dependent. In acidic solutions, the nitrogen atoms will be protonated, forming the corresponding ammonium salts. This protonation significantly increases the polarity of the molecule, which is a common strategy to enhance aqueous solubility.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data in specific solvent systems, the following experimental protocols are recommended.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[3][4]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed flask or vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A rotary shaker or magnetic stirrer can be used.[1]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the solid by filtration (using a filter that does not absorb the solute) or centrifugation.

-

Quantification: Analyze the concentration of this compound in the clear, saturated solution using a suitable analytical method.

-

Calculation: The solubility is then reported as the measured concentration of the saturated solution (e.g., in g/L or mol/L).

Analytical Techniques for Quantification

The concentration of this compound in the saturated solution can be determined by several methods:

-

Gas Chromatography (GC): A robust method for volatile and semi-volatile compounds. A calibration curve is prepared using standard solutions of known concentrations. The saturated solution is then injected into the GC, and its concentration is determined by comparing the peak area to the calibration curve.

-

UV/Vis Spectroscopy: This method is suitable if the compound has a chromophore that absorbs in the UV-Vis range. Since saturated amines do not have strong chromophores, derivatization might be necessary. Alternatively, a dual-wavelength method can sometimes be employed to correct for background interference, particularly for determining nitrogen-containing compounds.[5][6]

-

High-Performance Liquid Chromatography (HPLC): A versatile technique that can be used with various detectors (e.g., UV, MS). A suitable column and mobile phase must be chosen to achieve good separation and quantification.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask method of solubility determination.

Factors Influencing Aqueous Solubility

Caption: Relationship between pH and the aqueous solubility of this compound.

References

Methodological & Application

Application Notes and Protocols: 1,4-Diazabicyclo[3.2.2]nonane in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The performance of these catalytic systems is critically dependent on the nature of the ligands and bases employed. 1,4-Diazabicyclo[3.2.2]nonane, a bulky, bicyclic diamine, has emerged as a valuable component in specific palladium-catalyzed cross-coupling reactions, particularly in the realm of medicinal chemistry for the synthesis of complex nitrogen-containing molecules. Its rigid cage-like structure and basicity contribute to its effectiveness in facilitating key steps of the catalytic cycle.

This document provides detailed application notes and protocols for the use of this compound in palladium-catalyzed cross-coupling, with a focus on its successful application in Buchwald-Hartwig amination for the synthesis of neurologically active compounds.

Core Applications: Buchwald-Hartwig Amination

This compound has been effectively utilized as a key reagent in the Buchwald-Hartwig amination for the synthesis of ligands targeting the α7-nicotinic acetylcholine receptor (α7-nAChR), which are of significant interest in drug development for neurological disorders. In these syntheses, it acts as the amine coupling partner, directly participating in the C-N bond formation.

Quantitative Data Summary

The following table summarizes the quantitative data from a representative Buchwald-Hartwig amination reaction employing this compound.

| Aryl Halide | Amine | Pd-Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1-Bromo-4-fluorodibenzo[b,d]thiophene 5,5-dioxide | This compound | Pd₂(dba)₃ | rac-BINAP | Cs₂CO₃ | Toluene | 85 | 24 | 40 | [1] |

Experimental Protocols

Protocol 1: Synthesis of 1-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)-4-fluorodibenzo[b,d]thiophene 5,5-dioxide via Buchwald-Hartwig Cross-Coupling[1]

This protocol details the synthesis of a key intermediate for α7-nAChR PET imaging agents.

Materials:

-

1-Bromo-4-fluorodibenzo[b,d]thiophene 5,5-dioxide

-

This compound

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene (anhydrous)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle/oil bath

-

Purification supplies (e.g., silica gel for column chromatography)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-fluorodibenzo[b,d]thiophene 5,5-dioxide (0.112 g, 0.36 mmol).

-

Add this compound.

-

Add cesium carbonate (Cs₂CO₃).

-

Add the palladium precursor, Pd₂(dba)₃.

-

Add the ligand, rac-BINAP.

-

Add anhydrous toluene via syringe.

-

Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

-

Heat the reaction mixture to 85 °C with vigorous stirring.

-

Maintain the reaction at this temperature for 24 hours, monitoring the progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove insoluble salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired product as a yellow solid (52 mg, 40% yield).

Visualizations

Experimental Workflow for Buchwald-Hartwig Amination

Caption: Workflow for the Buchwald-Hartwig amination.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Caption: General catalytic cycle of Buchwald-Hartwig amination.

Discussion and Further Applications

While the use of this compound is well-documented in the context of Buchwald-Hartwig amination for specific pharmaceutical applications, its utility in other palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings is not as widely reported in the scientific literature. This may suggest a degree of specificity in its application, potentially due to its unique steric and electronic properties.

The bulky, rigid structure of this compound can influence the coordination sphere of the palladium center, which may be particularly beneficial for the reductive elimination step in C-N bond formation. In Suzuki, Heck, and Sonogashira reactions, where it would typically function as a base, its steric bulk might hinder its effectiveness compared to more commonly used inorganic or smaller organic bases.

Researchers are encouraged to explore the potential of this compound as a ligand or base in other cross-coupling reactions, particularly where steric hindrance is a desired feature to control selectivity or catalyst stability. Comparative studies with other diazabicycloalkanes, such as the more commonly used 1,4-diazabicyclo[2.2.2]octane (DABCO), could provide valuable insights into the structure-activity relationships of these cage-like diamines in palladium catalysis.

Conclusion

This compound is a valuable reagent in palladium-catalyzed Buchwald-Hartwig amination reactions, particularly for the synthesis of complex, nitrogen-containing molecules of pharmaceutical interest. The provided protocol offers a reliable method for its application in this context. While its broader utility in other cross-coupling reactions remains an area for further investigation, its successful application in C-N bond formation highlights the importance of exploring diverse ligand and base scaffolds to optimize catalytic performance for specific synthetic challenges.

References

Application Notes and Protocols: The Baylis-Hillman Reaction Catalyzed by 1,4-Diazabicyclo[2.2.2]octane (DABCO)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Morita-Baylis-Hillman (MBH) reaction is a powerful and atom-economical carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde or ketone, in the presence of a nucleophilic catalyst.[1][2] This reaction yields densely functionalized molecules, most commonly α-methylene-β-hydroxy carbonyl compounds, which are valuable intermediates in the synthesis of a wide range of complex molecules, including pharmaceuticals and natural products.[2] The most frequently employed catalyst for this transformation is the tertiary amine 1,4-diazabicyclo[2.2.2]octane (DABCO).[1]

This document provides a detailed experimental protocol for the DABCO-catalyzed Baylis-Hillman reaction. While the query specified 1,4-Diazabicyclo[3.2.2]nonane, a thorough literature search did not yield specific experimental protocols for its use in the Baylis-Hillman reaction. Therefore, this protocol utilizes the well-established and highly effective catalyst, DABCO. Researchers interested in exploring the catalytic activity of this compound can adapt this protocol as a starting point for their investigations.

Reaction Mechanism

The generally accepted mechanism for the DABCO-catalyzed Baylis-Hillman reaction involves three key steps:[3][4][5][6]

-

Michael Addition: The tertiary amine catalyst (DABCO) acts as a nucleophile and undergoes a conjugate addition to the activated alkene (e.g., an acrylate). This forms a zwitterionic enolate intermediate.

-

Aldol-type Addition: The generated enolate then attacks the carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and a second zwitterionic intermediate.

-

Catalyst Elimination: An intramolecular proton transfer followed by the elimination of the DABCO catalyst regenerates the catalyst and yields the final allylic alcohol product.

Caption: The catalytic cycle of the DABCO-catalyzed Baylis-Hillman reaction.

Experimental Protocol

This protocol describes a general procedure for the Baylis-Hillman reaction between an aromatic aldehyde and an acrylate ester using DABCO as a catalyst.

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Activated alkene (e.g., methyl acrylate)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Solvent (e.g., Tetrahydrofuran (THF), Dioxane/Water)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and needles

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 equiv), the activated alkene (1.5 equiv), and the solvent.

-

Catalyst Addition: Add DABCO (0.2-1.0 equiv) to the stirred solution at room temperature. The reaction is typically run at room temperature, but gentle heating may be required for less reactive substrates.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from several hours to several days depending on the substrates.

-

Work-up: Once the reaction is complete, quench the reaction by adding 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure Baylis-Hillman adduct.

Caption: A typical experimental workflow for the Baylis-Hillman reaction.

Data Presentation

The efficiency of the Baylis-Hillman reaction is highly dependent on the nature of the substrates and the reaction conditions. The following table summarizes the reaction outcomes for various aromatic aldehydes with different activated alkenes, catalyzed by DABCO.

| Aldehyde | Activated Alkene | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Methyl acrylate | 20 | THF | 6 | - | [7] |

| 4-Nitrobenzaldehyde | Methyl acrylate | 20 | THF | 6 | 95 | [7] |

| 2-Nitrobenzaldehyde | Methyl acrylate | 20 | THF | 6 | 93 | [7] |

| 4-Chlorobenzaldehyde | Acrylamide | 100 | Dioxane/H₂O (1:1) | 24 | 85 | [8][9][10] |

| 4-Methylbenzaldehyde | Acrylamide | 100 | Dioxane/H₂O (1:1) | 48 | 61 | [8][9][10] |

| 3-Nitrobenzaldehyde | Acrylamide | 100 | Dioxane/H₂O (1:1) | 24 | 73 | [8][9][10] |

Note: The reaction of acrylamide often requires a stoichiometric amount of DABCO to achieve high yields.[8][9][10]

Conclusion

References

- 1. Baylis-Hillman Reaction [organic-chemistry.org]

- 2. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]

- 3. Baylis-Hillman Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. scribd.com [scribd.com]

- 5. youtube.com [youtube.com]

- 6. chemtube3d.com [chemtube3d.com]

- 7. Intramolecular Baylis–Hillman and Morita Reactions Using Unsaturated Thiol Ester Substrates Containing Enolizable Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Succesful Baylis Hillman Reaction of Acrylamide with Aromatic Aldehydes [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: 1,4-Diazabicyclo[3.2.2]nonane as a Base in Dehydrohalogenation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diazabicyclo[3.2.2]nonane is a bicyclic amine that serves as a strong, non-nucleophilic, and sterically hindered base. Its unique structural properties make it an attractive candidate for promoting elimination reactions, particularly dehydrohalogenations, in the synthesis of fine chemicals and pharmaceutical intermediates. The steric hindrance around the nitrogen atoms minimizes competing nucleophilic substitution reactions (SN2), which are often a significant side reaction with smaller, unhindered bases. This application note provides an overview of the utility of this compound in dehydrohalogenation, including its physicochemical properties, and provides generalized experimental protocols for its application.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented in the table below. Its high pKa value indicates strong basicity, which is essential for efficient proton abstraction in dehydrohalogenation reactions.

| Property | Value |

| Molecular Formula | C₇H₁₄N₂ |